![molecular formula C38H42N8O12 B2863722 bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid CAS No. 2097882-73-8](/img/structure/B2863722.png)

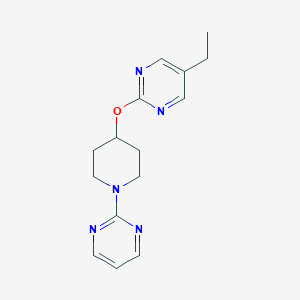

bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

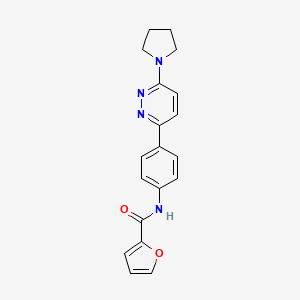

Bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid is a useful research compound. Its molecular formula is C38H42N8O12 and its molecular weight is 802.798. The purity is usually 95%.

BenchChem offers high-quality bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid, due to its complex structure, has been a subject of study in various synthesis and structural analysis research. These studies primarily focus on the assembly and properties of metal–organic complexes and organic salts, aiming to explore the effects of diverse spacers in the structure formation and to investigate the synthesis of new organic salts involving proton transfer from acidic components. For instance, research on metal–organic complexes based on 1,4-naphthalenedicarboxylic acid and various bis-pyridyl-bis-amide ligands shows the potential for producing diverse metal–organic networks, highlighting the fluorescence and photocatalytic properties of these complexes (Lin et al., 2015). Furthermore, studies on crystalline organic acid–base adducts derived from benzimidazole and acidic components, including oxalic acid, reveal extensive intermolecular hydrogen bonding and the potential for constructing 3D framework structures (Jin et al., 2014).

Catalysis and Functional Materials

Research in catalysis and the development of functional materials often involves the synthesis of novel compounds and complexes with unique properties. Studies on compounds like substituted diphenyl oxalates and their derivatives focus on understanding conformational geometries and exploring their potential applications in materials science and catalysis. For example, the study of ethanedioic acid (oxalic acid) diphenyl ester derivatives provides insights into conformationally well-defined molecular structural units, which could be relevant for designing new materials with specific properties (George et al., 1994).

Antimicrobial and Biofilm Inhibition

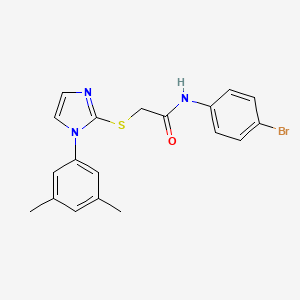

The search for novel antimicrobial agents and biofilm inhibitors is a critical area of research, especially given the rising concern over antibiotic resistance. Compounds incorporating bis(benzodioxol-5-yloxy)-ethan-1-one structures have been explored for their antibacterial and biofilm inhibition properties. For instance, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities, suggesting their potential as new antimicrobial agents (Mekky & Sanad, 2020).

Photophysical Properties

The study of photophysical properties is essential for the development of materials for optical applications. Research on coordination polymers constructed from various ligands, including those with bis(triazole) and dicarboxylate ligands, highlights the importance of understanding UV-vis spectra and optical energy gaps. These studies contribute to the field of materials science by providing foundational knowledge for the development of optoelectronic devices (Yang et al., 2013).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H20N4O4.C2H2O4/c2*1-13-8-17(20-11-19-13)21-4-6-22(7-5-21)18(23)10-24-14-2-3-15-16(9-14)26-12-25-15;3-1(4)2(5)6/h2*2-3,8-9,11H,4-7,10,12H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBREYLUGWLBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)OCO4.CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N8O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2863639.png)

![N-(4-acetylphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2863647.png)

![(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2863649.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2863650.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2863652.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2863653.png)

![5-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2863655.png)

![N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2863656.png)